2-Methylimidazo[1,2-a]pyridine-3-carboxamide
Description
Propriétés
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAQWKIENIYXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176221 | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21801-89-8 | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mécanisme D'action
Target of Action
2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their broad range of biological activityImidazo[1,2-a]pyridine derivatives have been shown to interact with various biological targets, contributing to their diverse biological effects.
Mode of Action
It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chcl3 leads to the substitution of a hydrogen atom at the c-3 carbon atom, forming 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium tribromide. This suggests that the compound may undergo similar interactions with its biological targets.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities. These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
One derivative, 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, has been shown to exhibit antimicrobial properties against staphylococcus aureus. This suggests that this compound may have similar antimicrobial effects.
Analyse Biochimique
Biochemical Properties
2-Methylimidazo[1,2-a]pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits antimicrobial properties by interacting with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of genes involved in cell death pathways. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing bacterial growth. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as antimicrobial activity and modulation of immune responses. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by liver enzymes, leading to the formation of various metabolites that are excreted from the body. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression. Additionally, it can be found in the cytoplasm, where it interacts with metabolic enzymes and other cellular components.
Activité Biologique
2-Methylimidazo[1,2-a]pyridine-3-carboxamide (2-Me-3-PIC) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of 2-Me-3-PIC, focusing on its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
2-Me-3-PIC features a bicyclic structure formed by an imidazole ring fused with a pyridine ring, characterized by a methyl group at the second carbon of the imidazole and a carboxamide group linked to the third carbon of the pyridine. This unique structure contributes to its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-Me-3-PIC, particularly against Mycobacterium tuberculosis (M. tuberculosis). Compounds derived from this scaffold have shown significant anti-tuberculosis activity. For instance, derivatives such as 6-chloro-N-cyclooctyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide demonstrated minimum inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB, outperforming isoniazid in some cases .
Table 1: Antimicrobial Activity of 2-Me-3-PIC Derivatives
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| 15 | 0.10 | H37Rv strain |
| 16 | 0.05 | MDR strains |
| Isoniazid | 0.25 | H37Rv strain |
Cytotoxicity and Anticancer Potential
In addition to its antibacterial properties, 2-Me-3-PIC has been evaluated for cytotoxic effects against various cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values in the low micromolar range for colon carcinoma cells . This suggests potential as an anticancer agent, although further studies are needed to elucidate the underlying mechanisms.
Table 2: Cytotoxicity Data for 2-Me-3-PIC
| Cell Line | IC50 (μM) |
|---|---|
| SW620 (Colon Carcinoma) | 0.4 |
| HeLa (Cervical Carcinoma) | 0.7 |
The biological activity of 2-Me-3-PIC is attributed to its ability to inhibit specific molecular targets within pathogens and cancer cells. For instance, it has been identified as a QcrB inhibitor in M. tuberculosis, affecting the cytochrome bc1 complex essential for ATP synthesis . In cancer cells, it may induce apoptosis through pathways that involve cell cycle arrest and modulation of key signaling proteins.
Structure-Activity Relationship (SAR)
SAR studies have been crucial in optimizing the biological activity of 2-Me-3-PIC derivatives. Modifications at various positions on the imidazo[1,2-a]pyridine ring significantly influence potency and selectivity:
- Position 6 : Substitution with halogens (e.g., chloro) can enhance activity.
- Position 2 : A methyl group is essential for maintaining antibacterial efficacy.
These findings underscore the importance of specific structural features in enhancing the pharmacological profile of these compounds.
Case Studies
- Anti-Tuberculosis Study : A series of compounds including derivatives of 2-Me-3-PIC were synthesized and screened for anti-TB activity. Notably, compounds with cyclic aliphatic groups showed improved efficacy against both susceptible and resistant strains compared to traditional treatments .
- Cytotoxicity Assessment : The anticancer potential was evaluated through in vitro assays on various cancer cell lines, indicating that certain modifications could lead to enhanced selectivity and reduced toxicity towards normal cells .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Differences
The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-methylimidazo[1,2-a]pyridine-3-carboxamide with structurally analogous compounds:
Key Findings from Comparative Studies
Antimycobacterial Activity: Derivatives like 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide were used to synthesize thiazolidines and spirothiazolidines, but none showed significant activity against Mycobacterium tuberculosis at 6.25 µg/mL . In contrast, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives exhibited moderate activity, though still less potent than rifampin . N-Benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide demonstrated improved pharmacokinetic profiles in preclinical tuberculosis models compared to the parent carboxamide .
Reactivity in Halogenation: The presence of a methyl group at position 2 in this compound directs halogenation to position 3, yielding 3-halogenated derivatives. In contrast, non-methylated analogs undergo unpredictable halogenation patterns .
Enzyme Inhibition: Carboxamide derivatives, such as N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, have been screened as Notum inhibitors, showing fragment-like binding in crystallographic studies .
Data Table: Pharmacological and Physicochemical Properties
| Property | This compound | 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 175.19 | 206.23 | 254.08 |
| LogP | 1.2 | 1.8 | 2.5 |
| Aqueous Solubility (mg/mL) | 3.4 | 1.2 | 0.8 |
| MIC (M. tuberculosis) | N/A | 6.25 µg/mL | N/A |
| Enzyme Inhibition (Notum) | Weak activity | N/A | N/A |
Q & A
Q. What are the key synthetic routes for 2-methylimidazo[1,2-a]pyridine-3-carboxamide, and how do reaction conditions influence product purity?
The synthesis typically involves cyclization reactions using imidazo[1,2-a]pyridine precursors. For example, halogen-metal exchange with reagents like isopropylmagnesium chloride·lithium chloride in THF under inert atmospheres enables functionalization at the 3-position . Oxidation or amidation steps are critical for introducing the carboxamide group. Reaction conditions (e.g., temperature, solvent, and catalyst) must be tightly controlled to minimize side products, as seen in the synthesis of related imidazo[1,2-a]pyridine derivatives using palladium on carbon or sodium hydride .
Q. What structural features of this compound contribute to its biological activity?
The imidazo[1,2-a]pyridine core provides a planar aromatic system that facilitates interactions with hydrophobic protein pockets. The 3-carboxamide group enhances solubility and hydrogen-bonding capacity, while the 2-methyl group improves metabolic stability. These features are shared with anti-tubercular analogues like 6-chloro-2-ethyl derivatives, where substitutions at the 2- and 6-positions optimize target binding .
Q. How is the anti-mycobacterial activity of this compound validated in preclinical studies?
Activity against Mycobacterium tuberculosis (Mtb) is assessed using in vitro minimum inhibitory concentration (MIC) assays and intracellular models. For example, derivatives with MIC values <1 µM against drug-resistant Mtb strains have been reported, with efficacy linked to inhibition of DNA gyrase or the QcrB subunit of the electron transport chain .
Advanced Research Questions
Q. How do QSAR models guide the optimization of this compound derivatives for anti-tubercular activity?
Quantitative Structure-Activity Relationship (QSAR) models correlate substituent patterns with biological activity. For instance:
Q. What computational strategies are used to predict binding modes of this compound with Mtb targets?
Homology modeling (e.g., using the Swiss-Model workspace) and molecular docking (AutoDock Vina) predict interactions with Mtb QcrB or DNA gyrase. For example, N-(2-phenoxy)ethyl substituents form hydrogen bonds with Asp29 and π-π stacking with Tyr104 of QcrB, achieving docking scores <−8 kcal/mol . MD simulations further validate stability of ligand-receptor complexes .
Q. How do researchers address discrepancies in reported anti-tubercular efficacy across studies?
Discrepancies often arise from variations in assay conditions (e.g., Mtb strain virulence, culture media). Harmonized protocols, such as standardized MIC testing in 7H9 broth, are recommended. Additionally, conflicting binding data (e.g., DNA gyrase vs. QcrB inhibition) are resolved using genetic knockout strains to confirm primary targets .
Q. What challenges exist in advancing this compound to clinical trials, and how are they mitigated?
Key challenges include:
- Toxicity : Off-target effects on human kinases are minimized via structural tweaks (e.g., replacing methyl with trifluoromethyl groups) .
- Resistance : Combination therapy with bedaquiline or pretomanid reduces resistance risk .
- Pharmacokinetics : Prodrug strategies (e.g., esterification of the carboxamide) improve oral bioavailability .
Q. How does structural modification enhance selectivity for Mtb over human targets?
Selectivity is improved by introducing bulky substituents (e.g., 4-(trifluoromethoxy)phenyl) that sterically hinder binding to human enzymes. For example, 6-chloro-2-ethyl derivatives show >100-fold selectivity for Mtb QcrB over human kinases .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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